Product packaging for 8-Nitro-6-phenylquinoline(Cat. No.:CAS No. 68527-70-8)

8-Nitro-6-phenylquinoline

Cat. No.: B13767509
CAS No.: 68527-70-8
M. Wt: 250.25 g/mol
InChI Key: BCLHTQDIOYYNKP-UHFFFAOYSA-N
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Description

8-Nitro-6-phenylquinoline (CAS 68527-70-8) is a specialized heterocyclic compound with a molecular formula of C15H10N2O2 and a molecular weight of 250.26 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research, particularly in the development of novel pharmacologically active structures . Its molecular structure, which features a quinoline core substituted with a nitro group at the 8-position and a phenyl ring at the 6-position, makes it a versatile intermediate for constructing more complex molecules. Research into quinoline derivatives is a significant area of interest, as related structures are frequently explored for their potential as ACC inhibitors in anticancer research and as cores for other therapeutic agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O2 B13767509 8-Nitro-6-phenylquinoline CAS No. 68527-70-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68527-70-8

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

8-nitro-6-phenylquinoline

InChI

InChI=1S/C15H10N2O2/c18-17(19)14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-16-15(12)14/h1-10H

InChI Key

BCLHTQDIOYYNKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 8 Nitro 6 Phenylquinoline

Reactivity of the Quinoline (B57606) Heterocycle

The quinoline scaffold is a fused heterocyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring. ecorfan.org Its reactivity is analogous to both benzene and pyridine, exhibiting susceptibility to both electrophilic and nucleophilic substitution reactions. nih.gov

Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring typically occurs on the more electron-rich benzene portion rather than the pyridine portion, which is deactivated by the electronegative nitrogen atom. arsdcollege.ac.inuoanbar.edu.iq The substitution generally favors positions 5 and 8. arsdcollege.ac.in However, in 8-nitro-6-phenylquinoline, the reactivity and orientation of EAS are significantly influenced by the pre-existing substituents.

The nitro group at the 8-position is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. libretexts.orgnih.gov Such deactivating groups dramatically decrease the rate of electrophilic substitution and direct incoming electrophiles to the meta position relative to themselves. libretexts.orgmsu.edu Conversely, the phenyl group at the 6-position is an activating group that directs incoming electrophiles to the ortho and para positions.

SubstituentPositionElectronic EffectDirecting Influence
PhenylC6ActivatingOrtho, Para (to C6)
NitroC8DeactivatingMeta (to C8)
Quinoline NN1DeactivatingFavors substitution on the benzene ring

This table summarizes the directing influences of the key functional groups on electrophilic aromatic substitution.

The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring, particularly at the C2 and C4 positions. uoanbar.edu.iqgcwgandhinagar.com This reactivity is in stark contrast to its resistance to electrophilic attack. gcwgandhinagar.com While quinoline itself can undergo nucleophilic substitution, such as in the Chichibabin reaction to yield aminoquinolines, these reactions often require harsh conditions. arsdcollege.ac.in

The presence of a strong electron-withdrawing group, such as the nitro group in this compound, further enhances the ring's susceptibility to nucleophilic attack. byjus.comwikipedia.org This type of reaction, known as nucleophilic aromatic substitution (SNAr), proceeds through an addition-elimination mechanism, forming a negatively charged intermediate called a Meisenheimer complex. wikipedia.org The stability of this intermediate, and thus the reaction rate, is greatly increased by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com For an SNAr reaction to occur, a good leaving group (like a halide) must be present on the ring. wikipedia.org In the case of this compound, while the nitro group activates the ring, a nucleophilic substitution on the pyridine portion would require the presence of a suitable leaving group at an activated position (e.g., C2 or C4).

The nitrogen atom in the quinoline ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. gcwgandhinagar.com This lone pair imparts basic properties to the molecule, allowing it to act as a weak tertiary base. ecorfan.orgnih.gov Consequently, this compound can react with acids to form quinolinium salts. nih.govnih.gov

Protonation of the nitrogen atom to form the corresponding quinolinium ion has a profound effect on the reactivity of the heterocyclic ring. The resulting positive charge on the nitrogen atom significantly increases the electron-withdrawing effect, further deactivating the entire aromatic system towards electrophilic attack. gcwgandhinagar.com This deactivation is particularly pronounced on the pyridine ring. Conversely, this positive charge enhances the electrophilicity of the ring, making it even more susceptible to attack by nucleophiles.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that plays a dual role in the reactivity of this compound. It not only modulates the reactivity of the quinoline ring but can also undergo transformations itself.

One of the most significant transformations of aromatic nitro compounds is their reduction to the corresponding amino derivatives. masterorganicchemistry.com The nitro group of this compound can be readily reduced to form 8-amino-6-phenylquinoline. smolecule.com This transformation is a pivotal step in the synthesis of a wide array of functionalized quinoline derivatives, as the resulting primary amine is a versatile handle for further chemical modifications.

The reduction can be accomplished using various established methods, with the choice of reagent depending on the presence of other functional groups and desired selectivity. Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org

Reducing AgentTypical ConditionsReference(s)
Catalytic Hydrogenation (H₂)Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel catalyst masterorganicchemistry.comwikipedia.org
Iron (Fe)In the presence of an acid such as hydrochloric acid (HCl) or acetic acid (AcOH) masterorganicchemistry.commdpi.com
Tin (Sn) or Tin(II) chloride (SnCl₂)In the presence of concentrated hydrochloric acid (HCl) wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solution wikipedia.org

This table presents common laboratory reagents and conditions for the reduction of an aromatic nitro group to an amine.

The nitro group is one of the most powerful activating groups for nucleophilic aromatic substitution (SNAr). wikipedia.org Its strong electron-withdrawing character, operating through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring system. nih.govmdpi.com This decrease in electron density makes the ring an electrophilic target for attack by nucleophiles. nih.govmasterorganicchemistry.com

The activation is most effective when the nitro group is positioned ortho or para to a leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. byjus.commasterorganicchemistry.com In this compound, the nitro group at C8 activates the entire ring system, but its effect is most pronounced at the ortho (C7) and para (position across the ring, C5) positions. Should a suitable leaving group be present at one of these positions, nucleophilic displacement would be greatly facilitated. The presence of the nitro group is therefore a critical feature that enables a mode of reactivity—nucleophilic substitution—that is otherwise difficult to achieve on an aromatic carbocycle. nih.gov

Steric and Electronic Effects of the 8-Nitro Substituent on Quinolone Conformation and Reactivity

The presence of a nitro group at the 8-position of the 6-phenylquinoline (B1294406) scaffold profoundly influences the molecule's conformation and chemical reactivity through a combination of potent electronic and significant steric effects. The nitro group is a strong electron-withdrawing group, which deactivates the quinoline ring system, particularly the benzene portion where it is located. arsdcollege.ac.in This deactivation has a directing effect on subsequent chemical reactions.

From an electronic standpoint, the -NO2 group reduces the electron density of the aromatic system, making the quinoline core less susceptible to electrophilic substitution. arsdcollege.ac.in In quinoline itself, electrophilic attack typically occurs at the 5- and 8-positions of the benzene ring. arsdcollege.ac.in However, with the 8-position occupied by a deactivating nitro group, the regioselectivity of further substitutions is altered. Research on related quinoline systems shows that strong electron-withdrawing groups can make certain positions, such as the adjacent C5 position, unfavorable for electrophilic attack. uni-muenchen.de The reduced electron density also impacts the basicity of the quinoline nitrogen.

Sterically, the nitro group at the C8 position imposes considerable bulk, which can affect the planarity of the quinoline system and influence the orientation of the phenyl substituent at the C6 position. This steric hindrance can modulate the molecule's ability to interact with other reagents or biological targets. nih.gov Studies on 8-substituted quinolines have demonstrated that both the electronic and steric properties of the substituent are crucial in modulating the stability and activity of resulting complexes and derivatives. nih.gov

Table 1: Summary of Steric and Electronic Effects of the 8-Nitro Substituent

Effect TypeDescriptionImpact on Reactivity
Electronic The nitro group is strongly electron-withdrawing.Deactivates the quinoline ring towards electrophilic substitution. arsdcollege.ac.in Influences the regioselectivity of further reactions by making adjacent positions less favorable for attack. uni-muenchen.de
Steric The nitro group introduces significant bulk at the 8-position.Can influence the overall conformation of the molecule and may hinder access of reagents to nearby atoms. nih.gov

Reactions of the Phenyl Substituent and its Derivatives

The phenyl group at the 6-position of the quinoline ring serves as a versatile handle for introducing further chemical diversity into the molecule. This substituent can undergo various chemical transformations, allowing for the synthesis of a wide array of derivatives.

One of the primary methods for functionalizing the phenyl ring is through cross-coupling reactions. For instance, in analogous phenyl-substituted heterocyclic systems, the phenyl group can participate in well-established reactions such as Suzuki or Heck coupling. This allows for the formation of carbon-carbon bonds, enabling the attachment of other aryl or vinyl groups and the creation of more complex molecular architectures.

Furthermore, the phenyl ring is susceptible to classical electrophilic aromatic substitution reactions, including nitration, halogenation, and sulfonation. The conditions for these reactions would need to be carefully selected to avoid competing reactions on the more sensitive quinoline core, which is already influenced by the 8-nitro group. The directing effects of the quinoline moiety as a substituent on the phenyl ring would dictate the position of the incoming electrophile (typically ortho- and para- to the point of attachment). This allows for the introduction of various functional groups onto the phenyl ring, which can in turn be used for subsequent derivatization.

Table 2: Influence of the 6-Phenyl Substituent

AspectDescription of Influence
Molecular Properties Extends π-conjugation, which can alter photophysical properties like light absorption. unesp.br Modifies solubility and lipophilicity. ontosight.ai
Reactivity The phenyl ring itself can be a site for further chemical reactions, such as cross-coupling or electrophilic substitution. Its bulk can sterically hinder reactions at nearby sites on the quinoline ring. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 8 Nitro 6 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most fundamental data for assigning the structure of 8-Nitro-6-phenylquinoline.

The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The aromatic region (typically δ 7.0-9.0 ppm) would be complex, containing signals for the protons on both the quinoline (B57606) and phenyl rings. The protons on the quinoline core are influenced by the nitrogen heteroatom and the electron-withdrawing nitro group, leading to characteristic downfield shifts. For instance, the proton at the C2 position is often the most deshielded. The five protons of the phenyl group at C6 would likely appear as a multiplet, unless rotation around the C-C bond is restricted.

The ¹³C NMR spectrum provides information on the carbon skeleton. This compound has 15 carbon atoms, and under ideal conditions, 15 distinct signals would be observed. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons bonded to the electronegative nitrogen and nitro group (e.g., C8, C8a) would be shifted downfield. The presence of the phenyl group introduces six additional signals for the aromatic carbons. Quaternary carbons (those without attached protons) typically show weaker signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C28.8 - 9.2150 - 155
C37.4 - 7.8120 - 125
C48.0 - 8.4135 - 140
C4a-128 - 132
C57.6 - 8.0125 - 130
C6-138 - 142
C77.8 - 8.2122 - 127
C8-145 - 150
C8a-140 - 145
Phenyl C1'-137 - 141
Phenyl C2'/C6'7.3 - 7.6128 - 131
Phenyl C3'/C5'7.3 - 7.6128 - 131
Phenyl C4'7.3 - 7.6127 - 130

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential to establish the precise connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu Cross-peaks in a COSY spectrum would connect adjacent protons, allowing for the mapping of spin systems. For example, it would confirm the connectivity of H-2 with H-3, H-3 with H-4, and H-5 with H-7 within the quinoline ring system.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.org It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.edulibretexts.org This long-range coupling information is critical for connecting the different spin systems and identifying the positions of quaternary carbons and substituents. For instance, an HMBC spectrum would show a correlation from the protons of the phenyl ring to the C6 carbon of the quinoline, confirming the substitution site. It would also show correlations from H-7 to the C8 carbon, confirming the position of the nitro group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. The most prominent would be the strong, distinct asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C ring stretching bands would be observed in the 1600-1450 cm⁻¹ region. The C-N stretch associated with the nitro group would also be present, usually near 850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring systems often produce strong Raman signals. The symmetric stretch of the nitro group, which can be weak in the IR spectrum, often gives a strong band in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aromatic C=C Ring Stretch1620 - 1450IR, Raman
Asymmetric NO₂ Stretch1550 - 1500IR
Symmetric NO₂ Stretch1360 - 1320IR, Raman
C-N Stretch870 - 830IR

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. nih.gov For this compound (C₁₅H₁₀N₂O₂), the calculated exact mass is approximately 250.0742 g/mol . A high-resolution mass spectrometer would be able to confirm this mass with high precision, thus verifying the molecular formula.

Upon ionization, typically via electron impact (EI), the molecular ion (M⁺˙) is formed. This ion is often unstable and undergoes fragmentation. chemguide.co.ukwikipedia.org The fragmentation pattern provides a roadmap of the molecule's structure. Key expected fragmentation pathways for this compound include:

Loss of the nitro group: A primary fragmentation would be the loss of NO₂ (mass 46), leading to a significant peak at m/z 204.

Loss of NO or O: Stepwise loss of neutral fragments like O (mass 16) to give [M-O]⁺˙ or NO (mass 30) to give [M-NO]⁺˙ are also common for nitroaromatic compounds.

Cleavage of the phenyl group: Fission of the C-C bond between the two rings could lead to the loss of a phenyl radical (C₆H₅, mass 77), resulting in a fragment ion corresponding to the 8-nitroquinoline (B147351) cation. Conversely, the charge could be retained on the phenyl cation (m/z 77).

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Neutral Loss
250[C₁₅H₁₀N₂O₂]⁺˙Molecular Ion (M⁺˙)
220[C₁₅H₁₀N₂O]⁺˙NO
204[C₁₅H₁₀N]⁺˙NO₂
77[C₆H₅]⁺C₉H₅N₂O₂

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. shu.ac.uk The spectrum of this compound is expected to show intense absorption bands due to π → π* transitions associated with its extended conjugated aromatic system. libretexts.org

The quinoline ring itself is a chromophore, and the addition of the phenyl group at C6 extends this conjugation. Furthermore, the nitro group acts as a powerful auxochrome and chromophore, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The presence of non-bonding electrons on the nitrogen atoms also allows for lower energy n → π* transitions, although these are typically much weaker in intensity than π → π* transitions. youtube.com The combined electronic effects of the extended aromatic system and the nitro group would likely result in absorption maxima (λmax) in the UV-A or even the visible range.

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR determines the structure in solution, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. nih.gov

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org This analysis yields an electron density map from which the precise position of each atom can be determined. For this compound, an X-ray crystal structure would confirm:

The planar geometry of the quinoline and phenyl ring systems.

The exact bond lengths and angles for all atoms, confirming C-C, C-N, N-O, and C-H bond distances.

The dihedral angle between the plane of the quinoline ring and the plane of the phenyl ring, which provides insight into the degree of steric hindrance and electronic communication between the two systems.

The geometry of the nitro group and its orientation relative to the quinoline ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonds, which govern the packing of molecules in the solid state.

This technique provides the ultimate confirmation of the structure deduced from spectroscopic methods.

Advanced Spectroscopic Characterization of Photophysical Properties

Following an extensive search of scientific literature, specific experimental data on the advanced photophysical properties of this compound, including absorption maxima, emission maxima, fluorescence quantum yields, and lifetimes, could not be located. The available research focuses on related quinoline derivatives, but not the specific 8-nitro, 6-phenyl substituted isomer.

While detailed research findings and data tables for this compound are not available, the photophysical properties can be discussed in a general sense based on the known effects of its constituent functional groups. The quinoline core is a known fluorophore. The presence of a nitro (-NO₂) group, a strong electron-withdrawing group, typically has a significant influence on the spectroscopic properties of aromatic compounds.

Generally, nitroaromatic compounds are known to exhibit weak to non-existent fluorescence. This phenomenon, often referred to as fluorescence quenching, occurs because the nitro group promotes efficient intersystem crossing from the excited singlet state to the triplet state, followed by non-radiative decay to the ground state. This pathway effectively competes with the radiative process of fluorescence. Therefore, it is anticipated that this compound would have a very low fluorescence quantum yield.

Furthermore, the conjugation of the phenyl group at the 6-position and the electron-withdrawing nature of the nitro group at the 8-position would be expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted quinoline. Studies on other nitro-substituted quinolines and related heterocyclic systems consistently show a shift of the absorption maxima to longer wavelengths.

Without direct experimental investigation and published results for this compound, any presentation of specific photophysical data would be speculative. Authoritative, detailed research findings and corresponding data tables as requested cannot be generated at this time.

Theoretical and Computational Investigations of 8 Nitro 6 Phenylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory serves as a fundamental tool for investigating the electronic properties of 8-Nitro-6-phenylquinoline. By approximating the many-electron Schrödinger equation, DFT calculations can predict a wide range of molecular attributes with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation. The key structural feature influencing its conformation is the dihedral angle between the quinoline (B57606) and phenyl rings.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative as a specific study on this compound was not found. The values are typical for similar structures.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (Nitro) 1.48 - -
N-O (Nitro) 1.22 118.0 -
C-C (Inter-ring) 1.49 - 45.0

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative) Note: This data is illustrative.

Orbital Energy (eV)
HOMO -6.5
LUMO -2.8

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate areas with an excess of electrons and are susceptible to electrophilic attack. These are expected to be located around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring. Conversely, regions of positive potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack. Such regions are likely to be found around the hydrogen atoms of the aromatic rings. The MEP map provides a clear and intuitive picture of the molecule's reactivity landscape.

Reactivity Descriptors (Electronegativity, Hardness, Chemical Potential)

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and chemical potential (μ).

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Chemical Potential (μ) represents the escaping tendency of electrons from a molecule.

These parameters are calculated using the energies of the HOMO and LUMO. For this compound, the electron-withdrawing nature of the nitro group is expected to result in a relatively high electronegativity and a moderate chemical hardness, indicating its propensity to accept electrons while maintaining a degree of stability.

Table 3: Global Reactivity Descriptors for this compound (Illustrative) Note: This data is illustrative.

Descriptor Value (eV)
Electronegativity (χ) 4.65
Chemical Hardness (η) 1.85

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their spectroscopic properties, such as UV-Vis absorption spectra. By calculating the transition energies and oscillator strengths, TD-DFT can provide a theoretical spectrum that can be compared with experimental data.

For this compound, the electronic transitions are expected to be of the π → π* and n → π* type. The π → π* transitions typically have higher intensity and occur from the bonding π orbitals of the aromatic system to the corresponding anti-bonding orbitals. The n → π* transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms, are generally of lower intensity. TD-DFT calculations can elucidate the nature of these transitions and predict the wavelengths at which they will occur, providing valuable information about the molecule's photophysical behavior.

Noncovalent Interactions and Hirshfeld Surface Analysis

In the solid state, the packing of molecules is governed by a network of noncovalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice.

The Hirshfeld surface is constructed around a molecule in a crystal, and the distances from the surface to the nearest atoms inside and outside the surface are used to generate a two-dimensional "fingerprint" plot. This plot provides a summary of all the intermolecular contacts.

For this compound, the Hirshfeld surface analysis would likely reveal significant contributions from H···H, C···H, and O···H contacts, indicative of van der Waals forces and weak hydrogen bonds. The presence of the aromatic rings would also suggest the possibility of π-π stacking interactions, which would appear as characteristic features in the fingerprint plot. The nitro group can participate in C-H···O hydrogen bonds, further influencing the crystal packing.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Similar Nitro-Aromatic Compound (Illustrative) Note: This data is for a representative nitro-aromatic compound and serves as an illustration.

Contact Type Percentage Contribution (%)
H···H 45.0
C···H / H···C 25.0
O···H / H···O 15.0
N···H / H···N 5.0
C···C 5.0

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide profound insights into its dynamic behavior and intermolecular interactions.

Methodology and Potential Findings:

An MD simulation of this compound would typically involve creating a simulation box containing one or more molecules of the compound, often in the presence of a solvent to mimic real-world conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over time.

Through MD simulations, researchers could investigate several aspects of this compound's behavior:

Conformational Dynamics: The simulation can reveal the different shapes (conformations) the molecule can adopt and the transitions between them. The phenyl and nitro groups can rotate, and understanding these dynamics is crucial for predicting the molecule's properties.

Intermolecular Interactions: In a condensed phase, molecules of this compound would interact with each other. MD simulations can characterize these interactions, such as stacking of the quinoline rings, and how they influence the material's bulk properties.

Solvation Effects: By simulating the molecule in different solvents, one could understand how the solvent affects its structure and dynamics. This is particularly important for applications where the molecule is used in solution.

While no specific MD simulation data for this compound is currently available, studies on similar quinoline derivatives have demonstrated the utility of this technique in understanding their behavior at the molecular level. nih.govdoi.orgnih.govrsc.org

Studies on Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. youtube.comyoutube.com Organic molecules with extended π-conjugated systems and electron-donating and accepting groups, like this compound, are promising candidates for NLO materials. nih.govnih.gov The nitro group (-NO2) is a strong electron-withdrawing group, which can enhance the NLO properties of the quinoline scaffold.

Computational Prediction of NLO Properties:

The NLO properties of a molecule can be predicted using quantum chemical calculations, typically based on Density Functional Theory (DFT). The key parameters that characterize a molecule's NLO response are its polarizability (α) and first (β) and second (γ) hyperpolarizabilities.

Polarizability (α): Represents the linear response of the molecule to an electric field.

First Hyperpolarizability (β): Describes the second-order NLO response, which is responsible for phenomena like second-harmonic generation (frequency doubling).

Second Hyperpolarizability (γ): Relates to the third-order NLO response, which is involved in processes like third-harmonic generation and two-photon absorption.

For this compound, DFT calculations could be performed to compute these properties. The results would indicate its potential for use in NLO applications, such as optical switching and data storage. nih.gov

Expected Trends and Research Findings:

Although specific computational results for this compound are not published, studies on other nitroaromatic compounds and quinoline derivatives suggest that the presence of the nitro group in conjunction with the phenylquinoline core would likely lead to a significant NLO response. researchgate.net The calculated values of polarizability and hyperpolarizability would be compared with those of known NLO materials, like urea, to benchmark its potential. nih.gov

Non Clinical and Material Science Applications of 8 Nitro 6 Phenylquinoline

Applications in Advanced Materials and Optoelectronics

The unique photophysical and electronic properties of quinoline (B57606) compounds have made them attractive candidates for use in advanced materials and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline (B1678124) such as tris(8-hydroxyquinolinato)aluminum (Alq3), are well-known for their use in Organic Light-Emitting Diodes (OLEDs) as emissive and electron-transporting materials. mdpi.comresearchgate.net These materials exhibit fluorescence and are crucial for the performance of OLED devices. mdpi.com However, a thorough review of scientific literature and databases reveals a lack of specific studies on the application of 8-Nitro-6-phenylquinoline in OLEDs or as a primary fluorescent material. While the quinoline scaffold is a known fluorophore, the specific luminescent properties of this compound and its suitability for OLED applications have not been reported.

Semiconductor Properties and Charge Transport

Organic semiconductors are the backbone of modern flexible electronics, and their charge transport properties are of fundamental interest. aps.orgaps.org Quinoline-based structures have been investigated for their semiconductor properties. mdpi.comresearchgate.net For instance, the charge transport properties of Alq3 have been studied in detail, revealing its electron-transporting nature. nih.gov Despite the interest in quinoline derivatives as organic semiconductors, there is no available research that specifically details the semiconductor properties or charge transport characteristics of this compound.

Polymer Chemistry Applications

Currently, there is no available literature or research data that describes the use of this compound in polymer chemistry, either as a monomer for polymerization or as a functional additive in polymer matrices.

Chemical Sensor and Probe Development

The ability of the quinoline nucleus to act as a ligand for metal ions and its inherent fluorescent properties make it a valuable platform for the development of chemical sensors. nih.gov

Fluorescent Chemosensors for Metal Ion Detection (e.g., Zn²⁺, Fe³⁺)

Numerous studies have demonstrated the use of quinoline derivatives as highly selective and sensitive fluorescent chemosensors for various metal ions, including zinc (Zn²⁺) and iron (Fe³⁺). nih.govresearchgate.netmdpi.comnanobioletters.comrsc.orgnih.govou.ac.lk The mechanism of sensing often involves chelation of the metal ion by the quinoline derivative, leading to a change in the fluorescence intensity ("turn-on" or "turn-off" sensing). nih.gov

Zinc (Zn²⁺) Detection: A variety of 8-amidoquinoline and other quinoline-based probes have been developed for the fluorescent detection of Zn²⁺ ions. mdpi.comnanobioletters.comrsc.orgnih.govsemanticscholar.org These sensors are valuable for applications in environmental monitoring and biological imaging. mdpi.comsemanticscholar.org

Iron (Fe³⁺) Detection: Similarly, quinoline-based fluorescent sensors have been designed for the selective detection of Fe³⁺ ions, which often operates on a fluorescence quenching mechanism. nih.govou.ac.lkresearchgate.net

Despite the extensive research on quinoline-based metal ion sensors, there are no specific reports on the synthesis or application of this compound as a fluorescent chemosensor for Zn²⁺, Fe³⁺, or any other metal ion.

Interactive Table: Examples of Quinoline-Based Fluorescent Metal Ion Sensors

Sensor TypeTarget IonSensing MechanismReference
Quinoline DerivativeZn²⁺Chelation-Enhanced Fluorescence researchgate.netrsc.org
8-Amidoquinoline DerivativeZn²⁺Internal Charge Transfer mdpi.comnih.gov
Pyrazoline-Based SensorFe³⁺Fluorescence Quenching nih.govresearchgate.net
5-Chloromethyl-8-hydroxyquinolineFe²⁺Colorimetric Change ou.ac.lk

pH Sensing Applications

The fluorescence of certain quinoline derivatives can be sensitive to changes in pH, making them suitable for the development of fluorescent pH probes. rsc.orgresearchgate.net This property is often linked to the protonation state of the quinoline nitrogen atom, which can influence the electronic structure and photophysical properties of the molecule. rsc.org A review of the available scientific literature indicates that while the broader class of hydroxyquinoline compounds has been explored for pH sensing, there is no specific research detailing the use of this compound for this purpose.

Mechanistic Insights into Sensing Mechanisms (e.g., ICT, CHEF, PET)

The functionality of fluorescent chemosensors relies on various signaling mechanisms upon interaction with analytes. While specific studies on this compound are not detailed in the provided search results, the broader class of heterocyclic organic compounds to which it belongs often operates through mechanisms such as Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Photoinduced Electron Transfer (PET).

In a typical ICT process, the electronic properties of the sensor molecule are altered upon binding with an analyte, leading to a shift in the fluorescence emission spectrum. The electron-withdrawing nature of the nitro group and the electron-donating potential of the phenyl group in this compound could theoretically facilitate such charge transfer processes.

CHEF is another common mechanism where the formation of a rigid chelate complex with a metal ion restricts intramolecular rotations and vibrations, leading to a significant enhancement in fluorescence intensity. The nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group in this compound could potentially act as coordination sites for metal ions, making CHEF a plausible sensing mechanism.

PET involves the transfer of an electron from a donor to a fluorophore in the excited state, which quenches the fluorescence. Upon binding of an analyte, this process can be inhibited, leading to a "turn-on" fluorescence response. The aromatic system of this compound can act as a fluorophore, and the nitro and phenyl substituents could modulate its electron-accepting or donating properties, influencing a potential PET mechanism.

Catalytic Applications and Ligand Design

Quinoline derivatives are widely recognized for their role as ligands in coordination chemistry, forming stable complexes with various transition metals that can act as catalysts. While direct catalytic applications of this compound are not extensively documented in the provided results, the structural motifs present in the molecule are relevant to ligand design. The nitrogen atom in the quinoline ring is a primary coordination site. The design of ligands often involves modifying the quinoline backbone to tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. For instance, palladium(II) complexes with 2,6-pyridinedicarboxylic acid have been shown to catalyze the aerobic oxidation of substituted 8-methylquinolines. This highlights the catalytic potential inherent in the quinoline scaffold. The presence of the phenyl and nitro groups in this compound would significantly influence the electron density on the quinoline nitrogen, which in turn would affect the stability and reactivity of its metal complexes.

Corrosion Inhibition Studies

Quinoline derivatives, particularly those containing heteroatoms like nitrogen and oxygen, have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. These compounds typically function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The adsorption process can be influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface.

Studies on related compounds, such as 8-hydroxyquinoline derivatives, have demonstrated their effectiveness in protecting mild steel and other alloys. najah.eduresearchgate.net These molecules can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. najah.edu The mechanism of inhibition often involves the coordination of the heteroatoms with the metal ions on the surface. najah.edu

Future Research Directions and Outlook for 8 Nitro 6 Phenylquinoline

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic methods is paramount for enabling further study. While classical methods like the Skraup or Friedländer synthesis provide foundational routes to quinolines, future research should focus on more modern, high-yield, and sustainable approaches. scispace.com A significant opportunity lies in the development of one-pot reactions that can construct the substituted quinoline (B57606) core in a single, streamlined process.

One promising avenue involves the adaptation of novel cyclization strategies. For instance, a potential one-pot reaction could involve the reduction of a nitrochalcone derivative, followed by cyclization and dehydration, a method that has proven successful for other phenyl quinoline derivatives. researchgate.net Research could investigate the viability of using precursors like 3-(3-nitro-5-phenyl-aminophenyl)-1-phenylprop-2-en-1-one, which contains all the necessary atoms for the target structure, and subjecting it to reductive cyclization conditions. Furthermore, exploring transition-metal-catalyzed cross-coupling reactions to build the quinoline system or introduce the phenyl group at a late stage represents another frontier.

Synthetic Strategy Potential Precursors Key Transformation Anticipated Advantages
Reductive Cyclization2-nitro-4-phenylaniline and an α,β-unsaturated carbonyl compoundOne-pot reduction of nitro group and intramolecular cyclizationHigh atom economy, potentially shorter reaction times
Palladium-Catalyzed Cross-Coupling6-Bromo-8-nitroquinoline and Phenylboronic acidSuzuki or Stille couplingHigh functional group tolerance, modularity
Microwave-Assisted SynthesisTraditional reactants (e.g., for Skraup synthesis)Application of microwave irradiationRapid reaction rates, potentially higher yields
Ultrasound-Assisted ReactionsAppropriate aniline (B41778) and carbonyl precursorsSonochemical activationImproved yields and reaction efficiency compared to conventional heating nih.gov

Advanced Functionalization for Tailored Properties

The existing functional groups on 8-nitro-6-phenylquinoline serve as valuable handles for further molecular engineering. The nitro group, in particular, is a versatile substituent that strongly influences the molecule's reactivity. It acts as a powerful electron-withdrawing group, which can facilitate nucleophilic aromatic substitution reactions on the quinoline ring. nih.gov Future work should systematically explore these reactions to introduce a diverse range of functional groups.

A primary research direction is the reduction of the 8-nitro group to an 8-amino group. This transformation would yield 8-amino-6-phenylquinoline, a key intermediate that opens the door to a vast array of subsequent reactions, including diazotization, amide coupling, and the synthesis of novel heterocyclic rings fused to the quinoline system.

The phenyl and quinoline rings themselves are targets for functionalization. Electrophilic substitution on the pendant phenyl ring could be explored to add substituents that modulate electronic or steric properties. Conversely, the nitro group's deactivating effect on the quinoline core makes electrophilic substitution challenging, but directs attention towards nitro-promoted C-H functionalization or cine-substitution pathways, which have been effective for other nitroquinolines. nih.gov

Target Site Reaction Type Potential Reagents Resulting Functionality Purpose
8-Nitro GroupReductionSnCl₂, H₂/Pd-C, Hydrazine Hydrate8-Amino GroupKey intermediate for amides, ureas, further heterocycles
Quinoline Ring (Position 4)cine-SubstitutionCarbon nucleophiles (e.g., 1,3-dicarbonyls) nih.govC-C bond formationIntroduction of complex side chains
Phenyl Ring (para-position)Electrophilic NitrationHNO₃/H₂SO₄Nitro GroupModulating electronic properties
Phenyl Ring (ortho/para)Electrophilic HalogenationNBS, NCSBromo, Chloro GroupsPrecursors for cross-coupling reactions

Deeper Mechanistic Understanding of Reactivity

A thorough investigation into the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting outcomes. The interplay between the electron-withdrawing nitro group at the C8-position and the electron-donating/sterically bulky phenyl group at the C6-position likely creates a unique electronic and steric environment.

Future mechanistic studies should focus on:

Regioselectivity: Investigating the directing effects of the existing substituents in electrophilic and nucleophilic substitution reactions. For example, understanding why certain positions on the quinoline or phenyl rings are favored during functionalization.

Reaction Kinetics: Studying the rates of key transformations, such as the reduction of the nitro group or nucleophilic substitution, to optimize for efficiency and yield.

Intermediate Characterization: Employing spectroscopic techniques (e.g., in-situ NMR) and computational modeling to identify and characterize transient intermediates and transition states in proposed reaction pathways. This would provide direct evidence for how reactions proceed.

Development of New Non-Biological Applications

While quinoline derivatives are heavily explored in medicine, their unique photophysical and electronic properties make them excellent candidates for materials science applications. researchgate.netnih.gov Research into this compound should extend beyond biological contexts to explore its potential in advanced materials.

Organic Electronics: The extended π-system of the phenylquinoline core suggests potential use in Organic Light-Emitting Diodes (OLEDs) as an electron-transporting or emissive material. nih.gov The nitro group, being strongly electron-withdrawing, could further enhance electron-transport properties.

Fluorescent Chemosensors: The quinoline nucleus is a well-known fluorophore. nih.gov Future work could explore whether this compound or its derivatives can act as fluorescent sensors for detecting specific metal ions or anions through chelation-induced changes in fluorescence.

Corrosion Inhibitors: Heterocyclic aromatic compounds are often effective corrosion inhibitors for metals. researchgate.net Studies could assess the ability of this compound to adsorb onto metal surfaces and protect them from corrosive environments, a property potentially enhanced by the nitrogen and oxygen atoms in the structure.

Application Area Relevant Property Proposed Research Focus
Organic Electronics (OLEDs)Electron affinity, π-conjugationSynthesis of derivatives to tune HOMO/LUMO energy levels; fabrication and testing of prototype devices.
Fluorescent ChemosensorsLuminescence, metal-binding sitesInvestigating the response of its fluorescence spectrum to various metal ions; studying binding stoichiometry and sensitivity.
Corrosion InhibitionSurface adsorption, electrochemical propertiesEvaluating its performance as a corrosion inhibitor for steel or other alloys in acidic media using electrochemical techniques.

Synergistic Experimental and Computational Research

The integration of computational chemistry with experimental work offers a powerful strategy for accelerating research on this compound. researchgate.net A synergistic approach allows for the rational design of experiments and a deeper interpretation of results.

Future research should leverage this synergy by:

Predicting Reactivity: Using Density Functional Theory (DFT) to calculate electron density distributions, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts. researchgate.net

Simulating Spectra: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the structural confirmation of newly synthesized compounds.

Designing Materials: Computationally screening a virtual library of this compound derivatives to predict their electronic and photophysical properties, thereby identifying the most promising candidates for applications like OLEDs before committing to their synthesis. For instance, time-dependent DFT (TD-DFT) can predict absorption and emission wavelengths.

This combined approach will not only save time and resources but also provide a more profound, atom-level understanding of the compound's behavior, paving the way for its intelligent application in various scientific and technological fields.

Q & A

Basic: What are the optimal synthetic routes for 8-nitro-6-phenylquinoline, and how can reaction conditions be controlled to maximize yield?

The synthesis of nitroquinoline derivatives typically involves nitration of the parent quinoline structure. For this compound, key methodologies include:

  • Nitration agents : Concentrated nitric acid or tert-butyl nitrite, with controlled temperature (80–130°C) to minimize side reactions .
  • Catalysts : Bivalent palladium salts (e.g., PdCl₂) can enhance regioselectivity and yield by directing nitro-group placement .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve reaction homogeneity.
  • Workup : Neutralization and recrystallization in ethanol/water mixtures are critical for purity.

Optimization strategy : Use fractional factorial design to test variables (temperature, catalyst loading, solvent ratio) and apply response surface methodology to identify ideal conditions .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Characterization requires multi-modal analysis:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl at C6, nitro at C8). Compare chemical shifts with analogous compounds (e.g., 8-fluoro-6-methyl-5-nitroquinoline) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₅H₁₀N₂O₂: expected [M+H]⁺ = 257.07) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound across studies?

Contradictory results (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

  • Experimental variability : Standardize protocols (e.g., NIH guidelines for preclinical studies) to ensure consistent cell lines, assay buffers, and controls .
  • Structural analogs : Compare activity with derivatives (e.g., 6-chloro-8-ethyl-2-hydroxy-5-nitroquinoline) to identify substituent-specific effects .
  • Data normalization : Use internal standards (e.g., β-actin for cytotoxicity assays) and meta-analysis tools to harmonize datasets .

Case study : If one study reports potent antimicrobial activity while another shows none, validate using both Gram-positive and Gram-negative bacterial models under identical nutrient conditions .

Advanced: What strategies are effective for optimizing the solubility and bioavailability of this compound in pharmacological studies?

Nitroquinolines often exhibit poor aqueous solubility. Mitigation approaches include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance permeability, as seen in 8-amino-6-fluoro-5-methylquinoline-2-carboxylic acid derivatives .
  • Cocrystallization : Screen with coformers (e.g., succinic acid) to improve dissolution rates .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to sustain release in vitro (tested via dialysis membrane models) .

Validation : Monitor pharmacokinetics in rodent models using LC-MS/MS to quantify plasma concentrations .

Basic: What are the key safety and handling protocols for this compound in laboratory settings?

  • Toxicity : Prioritize acute toxicity screening (e.g., LD₅₀ in zebrafish embryos) before human cell studies .
  • Storage : Store in amber vials at −20°C to prevent photodegradation; desiccate to avoid hydrolysis .
  • Waste disposal : Neutralize nitro groups with reducing agents (e.g., NaBH₄) before aqueous disposal .

Advanced: How can computational methods predict the reactivity and regioselectivity of this compound in synthetic modifications?

  • DFT calculations : Use Gaussian09 to model electrophilic aromatic substitution, predicting sites for halogenation or sulfonation .
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA gyrase) to prioritize synthetic modifications for enhanced binding .
  • SAR libraries : Build structure-activity relationship models using PubChem BioAssay data for analogous nitroquinolines .

Basic: What are the documented biological targets and mechanisms of action for this compound?

Current findings suggest:

  • Antimicrobial activity : Disruption of bacterial efflux pumps (e.g., NorA in S. aureus) via nitro-group redox cycling .
  • Anticancer potential : Topoisomerase II inhibition observed in HeLa cells, with ROS generation as a secondary mechanism .
  • Enzyme inhibition : Competitive inhibition of cytochrome P450 3A4 in liver microsome assays .

Contradictions : Some studies report negligible activity against E. coli; verify using efflux pump knockout strains .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in tracking the metabolic fate of this compound?

  • Synthesis : Incorporate ¹⁵N at the nitro group via nitration with ¹⁵NO₂ sources .
  • Tracing : Use LC-HRMS to detect labeled metabolites (e.g., reduced amine derivatives) in hepatic microsomal assays .
  • Applications : Quantify nitroreductase activity in tumor hypoxia models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.